N-Methyl-(1-methyl-1H-indol-7-YL)methylamine
Overview
Description
“N-Methyl-(1-methyl-1H-indol-7-YL)methylamine” is a unique chemical compound with the empirical formula C11H14N2 . It has a molecular weight of 174.24 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCNCc1cccc2ccn(C)c12
. This indicates that the molecule consists of a methyl group (CH3) attached to a nitrogen atom, which is further connected to an indole ring .
Scientific Research Applications
Cholinesterase and Monoamine Oxidase Inhibition
N-Methyl-(1-methyl-1H-indol-7-YL)methylamine has been explored for its potential in inhibiting cholinesterase and monoamine oxidase enzymes. A compound closely related to this, identified as MBA236, has demonstrated dual inhibition of these enzymes, suggesting potential applications in the treatment of diseases related to these enzymatic pathways, such as Alzheimer’s or Parkinson’s disease (Bautista-Aguilera et al., 2014).
Antileishmanial Activity
The compound has been studied for its antileishmanial properties. N-(1-methyl-1H-indol-3-yl)methyleneamines and 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones were synthesized and demonstrated marked improvement in anti-parasitic activity, particularly against Leishmania major, compared to existing drugs like amphotericin B (Singh et al., 2012).
Synthesis of Biologically Active Substances
This compound serves as a precursor in the synthesis of various biologically active substances. Different methodologies for its synthesis, like reductive amination, highlight its potential in creating substances of pharmacological interest (Kazakov, 2003).
Catalytic Reductive Amination
Recent studies have focused on the catalytic reductive amination of amines and nitroarenes, including nitriles, using sustainable C1 sources like CO2, formic acid, and (para)formaldehyde. The process is significant in the synthesis of diverse N-methylated products, suggesting the compound’s role in promoting sustainable chemical processes (Goyal et al., 2021).
Antimicrobial and Antibacterial Properties
Compounds containing this compound have been tested for their antibacterial activity against various bacteria strains, demonstrating promising results in combating bacterial infections (Karai et al., 2017).
Corrosion Inhibition
Research has also delved into the use of 3-amino alkylated indoles, closely related to this compound, as corrosion inhibitors for mild steel in acidic solutions. These compounds have shown significant inhibition efficiency, making them valuable in industrial applications where corrosion resistance is crucial (Verma et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
N-Methyl-(1-methyl-1H-indol-7-YL)methylamine is a complex compound that interacts with various targets in the body. Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Indole derivatives have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical Analysis
Biochemical Properties
N-Methyl-(1-methyl-1H-indol-7-YL)methylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances . The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its activity. Additionally, this compound can act as a substrate for certain enzymes, leading to its conversion into other metabolites .
Cellular Effects
This compound has various effects on different cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses. Additionally, this compound can impact the expression of genes involved in metabolic processes, thereby altering the metabolic state of the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to biomolecules such as proteins and nucleic acids, influencing their function . For instance, it may inhibit or activate enzymes by binding to their active sites. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in the expression of specific genes, ultimately influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . For example, this compound may degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to the compound can result in changes in cellular responses, such as alterations in gene expression or metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function . For instance, high doses of this compound may result in toxic or adverse effects, such as cell death or tissue damage . Additionally, threshold effects may be observed, where a certain dosage is required to elicit a specific response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . For example, cytochrome P450 enzymes can metabolize this compound, leading to the formation of different products . These metabolic pathways can influence the compound’s activity and its effects on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound may accumulate in specific tissues or cellular compartments, influencing its localization and activity .
Subcellular Localization
This compound’s subcellular localization is important for its function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, its localization to other organelles, such as mitochondria, can impact cellular metabolism and energy production .
Properties
IUPAC Name |
N-methyl-1-(1-methylindol-7-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-12-8-10-5-3-4-9-6-7-13(2)11(9)10/h3-7,12H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JERMRTDADLXHSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC2=C1N(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652780 | |
Record name | N-Methyl-1-(1-methyl-1H-indol-7-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
709649-75-2 | |
Record name | N-Methyl-1-(1-methyl-1H-indol-7-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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